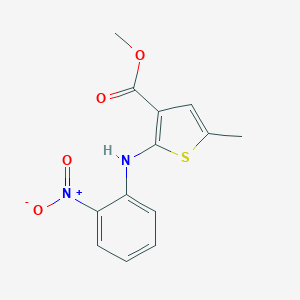

5-メチル-2-((2-ニトロフェニル)アミノ)チオフェン-3-カルボン酸メチル

説明

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate (M5M2NPC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiophene family and is composed of a five-carbon ring, two nitro-substituted phenyl rings, and a carboxylate group. M5M2NPC has been used in a variety of research fields, including in vivo and in vitro studies, as well as in biochemical and physiological studies.

科学的研究の応用

医薬品中間体

この化合物は、精神分裂症や双極性障害などの精神疾患の治療に用いられるオランザピンの合成における中間体として使用されます . ROY(赤橙黄)として知られるその多形は、そのよく特徴付けられた結晶構造のために広く研究されてきました .

溶解度研究

この化合物の溶解度測定とモデリング研究が行われており、これらは薬剤の製剤化とさまざまな溶媒中での挙動の理解に不可欠です .

医薬品化学研究

この化合物の様なチオフェン誘導体は、潜在的な治療効果を持つ新しいリード分子のライブラリーを作成し探索するため、医薬品化学において重要です .

標準品

この化合物は、医薬品試験における高品質の標準品として役立ち、医薬品製品の品質と一貫性を保証します .

化学合成

関連するチオフェン化合物は、進行性前立腺がんを治療するRelugolixなどの薬物の合成における中間体です . これは、我々の化合物が同様の合成経路で潜在的な用途を持つことを示唆しています。

作用機序

Target of Action

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .

Mode of Action

The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.

Biochemical Pathways

The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

It is metabolized in the liver and excreted through the bile and urine .

Result of Action

The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .

特性

IUPAC Name |

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSANGLCFQGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598895 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72242-31-0 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)